6-butoxy-1H-indole-2-carboxylic Acid
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Overview
Description
6-butoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by the presence of an indole ring substituted with a butoxy group at the 6-position and a carboxylic acid group at the 2-position.
Mechanism of Action
Target of Action
It’s known that indole derivatives, to which this compound belongs, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely and are dependent on the specific pathways and cells involved.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it’s likely that this compound has diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-butoxy-1H-indole-2-carboxylic Acid is not well-defined. Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring . The butoxy group can be introduced through an etherification reaction using butanol and an appropriate catalyst. The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of 6-butoxy-1H-indole-2-carboxylic acid may involve large-scale Fischer indole synthesis followed by etherification and carboxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include phenylhydrazine, butanol, carbon dioxide, and various catalysts and bases .
Chemical Reactions Analysis
Types of Reactions
6-butoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted indole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
6-butoxy-1H-indole-2-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-1H-indole-2-carboxylic acid
- 6-ethoxy-1H-indole-2-carboxylic acid
- 6-propoxy-1H-indole-2-carboxylic acid
Comparison
6-butoxy-1H-indole-2-carboxylic acid is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups (e.g., methoxy, ethoxy, propoxy), the butoxy group may provide different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall biological activity .
Biological Activity
6-butoxy-1H-indole-2-carboxylic acid (CAS: 383133-76-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a butoxy group that influences its chemical reactivity and biological activity. Its molecular formula is C13H15NO3 with a molecular weight of 233.27 g/mol. The presence of the indole core is significant, as indole derivatives are known for their diverse biological properties.
Target Interactions
Indole derivatives, including this compound, are believed to interact with various biological targets:
- Receptor Binding : Indoles can bind to receptors with high affinity, modulating their functions. This interaction is crucial for understanding their therapeutic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting biochemical pathways and cellular functions.
Biochemical Pathways
The compound's influence on cellular signaling pathways, gene expression, and metabolic processes suggests a broad spectrum of activity. For instance, indole derivatives have been shown to affect:
- Cell Signaling : Alterations in signaling pathways can lead to changes in cell proliferation and apoptosis.
- Gene Regulation : Indoles may modulate the expression of genes involved in various diseases.
Biological Activities
Research indicates that this compound possesses several promising biological activities:
Antiviral Activity
Recent studies highlight the potential of indole derivatives as antiviral agents. Specifically, derivatives similar to this compound have been investigated for their ability to inhibit HIV integrase:
- Integrase Inhibition : A study demonstrated that certain indole derivatives effectively inhibited the strand transfer activity of HIV-1 integrase, with IC50 values as low as 0.13 µM for optimized compounds . This suggests that this compound could be a scaffold for developing new antiviral drugs.
Anticancer Properties
Indole compounds are also recognized for their anticancer properties:
- Cell Line Studies : Various indole derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy . The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of indoles are well-documented:
- Spectrum of Activity : Indole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. This broad-spectrum antimicrobial potential makes them candidates for further development in treating infectious diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives:
Properties
IUPAC Name |
6-butoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-3-6-17-10-5-4-9-7-12(13(15)16)14-11(9)8-10/h4-5,7-8,14H,2-3,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDXQPSXSRFSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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